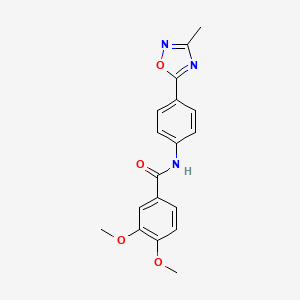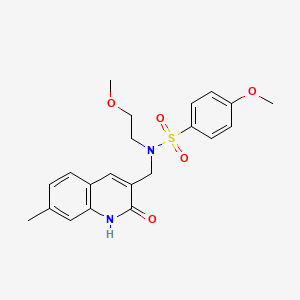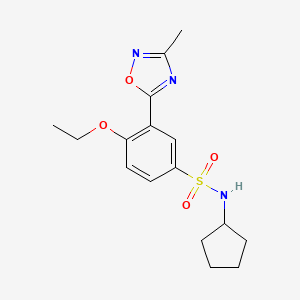
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors), which are being investigated for their ability to treat various autoimmune and inflammatory diseases.
作用機序
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide inhibits the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide blocks the downstream signaling pathways of these cytokines and growth factors, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been shown to reduce the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and proliferation of T cells and B cells, which play a key role in the pathogenesis of autoimmune and inflammatory diseases.
実験室実験の利点と制限
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments. It has been extensively studied and has a well-characterized mechanism of action, making it a useful tool for investigating the role of JAKs in various biological processes. However, it also has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One area of interest is its potential use in combination with other immunosuppressive drugs for the treatment of autoimmune and inflammatory diseases. Another area of interest is its potential use in the treatment of certain types of cancer, where JAKs have been implicated in tumor growth and survival. Finally, there is also interest in developing more selective JAK inhibitors that target specific isoforms of JAKs, which may have fewer off-target effects and greater therapeutic potential.
合成法
The synthesis of N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves several steps, starting with the reaction between 4-bromo-1-cyclopentylbenzene and ethyl 4-aminobenzenesulfonate to form N-cyclopentyl-4-ethoxybenzenesulfonamide. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazol-5-amine to yield the final product, N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide.
科学的研究の応用
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which play a key role in the signaling pathways of many cytokines and growth factors involved in immune and inflammatory responses.
特性
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-22-15-9-8-13(10-14(15)16-17-11(2)18-23-16)24(20,21)19-12-6-4-5-7-12/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSRWXWZPIWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-4-ethoxy-3-(3-methyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

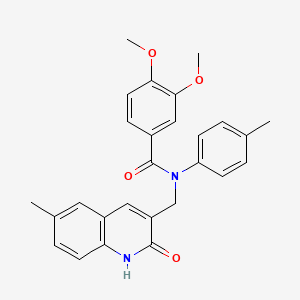
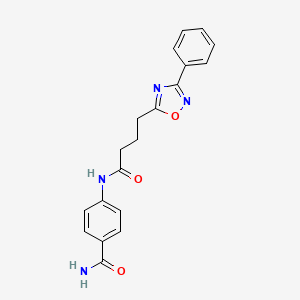
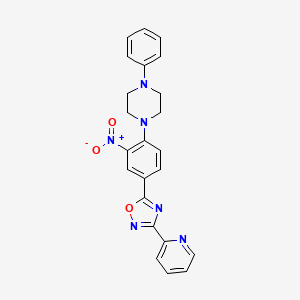

![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)

![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
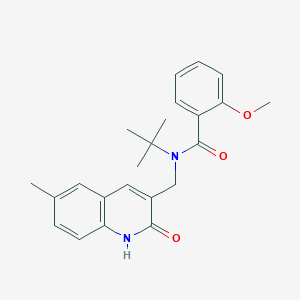

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)

